molecular formula C19H22FN3O2 B2767314 6-Fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide CAS No. 1436289-51-8

6-Fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide

Cat. No. B2767314
CAS RN: 1436289-51-8
M. Wt: 343.402
InChI Key: YYXJNUJJKHUAKK-UHFFFAOYSA-N
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Description

The compound “6-Fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide” belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .


Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Chemical Reactions Analysis

The compound was synthesized by a reaction between amphetamine and flurbiprofen in high yields . The newly obtained hybrid molecule was fully analyzed and characterized via 1H, 13C, UV, IR, HPLC, and mass spectral data .


Physical And Chemical Properties Analysis

The IR spectrum of a related compound showed peaks at 3184 (NH), 2990 (Ar), 2852 (CH2). The 1H NMR spectrum (400 MHz) showed peaks at δ, ppm: 3.15–3.37 (6H, m, CH2); 3.52–3.56 (2H, m, CH2); 3.64–3.76 (6H, m, CH2); 3.83–3.92 (2H, m, CH2); 7.48–7.62 (5H, m, H Ph). The 13C NMR spectrum (100 MHz) showed peaks at δ, ppm: 45.2; 47.9; 51.5; 65.0; 65.3; 65.8; 125.9; 128.8; 130.8; 131.7; 143.2; 157.6; 167.7 .

Scientific Research Applications

Discovery and Clinical Trials

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, including compounds structurally related to 6-Fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide, have been identified as potent and selective Met kinase inhibitors. These compounds demonstrate significant tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, leading to the advancement into phase I clinical trials due to their favorable in vivo efficacy and pharmacokinetic profiles (Schroeder et al., 2009).

Synthesis as an Intermediate

The compound 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is an important intermediate for synthesizing many biologically active compounds, indicating the potential use of related structures in the synthesis of small molecule inhibitors for cancer research. This synthesis process emphasizes the compound's role in producing derivatives with potential biological activities (Wang et al., 2016).

Crystal Structures

Research into the crystal structures of ethyl 4-(4-florophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates has revealed that these compounds, including those with morpholino groups, exhibit distinct crystallographic properties. This suggests potential applications in materials science and crystal engineering, where the understanding of molecular configurations and interactions is crucial (Shalaby et al., 2014).

Anti-inflammatory and Antimicrobial Activities

Studies on carboxamides synthesized from 3-fluoro-4-morpholinoaniline and various aromatic/heterocyclic carboxylic acids have shown significant anti-inflammatory activity. This highlights the potential therapeutic applications of related compounds in treating inflammation. Additionally, molecular docking studies have indicated effective binding in the active sites of COX-I and COX-II proteins, suggesting a mechanism of action (Honavar et al., 2020).

Antiplasmodial Activity

6-Fluoroquinoline derivatives have been investigated for their antiplasmodial activity, showing promise in the development of treatments for malaria. These studies indicate the potential of this compound related compounds in contributing to malaria research and drug development (Hochegger et al., 2019).

Future Directions

The advancement of antimicrobial drugs is still a challenging problem for research scientists around the globe . Therefore, the design and development of new drugs with potential antimicrobial activity are needed . The best practice to develop new molecules is modification of the structure of the existing drug molecules . In particular, a basic pharmacologically active structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .

properties

IUPAC Name

6-fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c20-18-7-6-16(13-21-18)19(24)22-17(12-15-4-2-1-3-5-15)14-23-8-10-25-11-9-23/h1-7,13,17H,8-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXJNUJJKHUAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CC2=CC=CC=C2)NC(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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